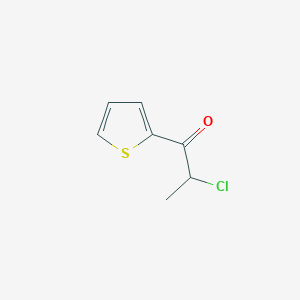

2-Chloro-1-(thiophen-2-YL)propan-1-one

Description

Properties

Molecular Formula |

C7H7ClOS |

|---|---|

Molecular Weight |

174.65 g/mol |

IUPAC Name |

2-chloro-1-thiophen-2-ylpropan-1-one |

InChI |

InChI=1S/C7H7ClOS/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 |

InChI Key |

YBJIAOWXOCYNOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CS1)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of 1-(Thiophen-2-yl)propan-1-one

One common synthetic route involves the chlorination of 1-(thiophen-2-yl)propan-1-one at the alpha position to the ketone group. This reaction typically uses reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or sulfuryl chloride (SO2Cl2) under controlled conditions to introduce the chlorine atom selectively at the 2-position of the propanone chain.

-

- Solvent: Dichloromethane (CH2Cl2) or chloroform (CHCl3)

- Temperature: 0 to 25 °C to avoid over-chlorination

- Time: 1 to 4 hours depending on reagent and scale

Mechanism: Electrophilic substitution at the alpha carbon adjacent to the ketone, facilitated by enolization of the ketone under acidic or Lewis acid catalysis.

Synthesis via Halogenation of 1-(Thiophen-2-yl)propan-1-ol Derivatives

An alternative approach involves the halogenation of the corresponding alcohol, 1-(thiophen-2-yl)propan-1-ol, to form the chloro-ketone. This can be achieved by oxidation of the alcohol to the ketone followed by chlorination or direct chlorination of the alcohol under acidic conditions.

-

- Oxidants: PCC (Pyridinium chlorochromate), Dess-Martin periodinane, or Swern oxidation reagents

- Solvent: Dichloromethane or ethyl acetate

- Temperature: 0 to room temperature

-

- Reagents: Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3)

- Conditions: Mild heating (25-50 °C) under inert atmosphere

Enzymatic and Biocatalytic Methods

Recent advances have demonstrated the use of enzymes with dehydrogenase activity from Thermoanaerobacter genus for stereospecific catalysis in the preparation of related chiral alcohol intermediates, which can be further converted to chloro-ketones. Although this method focuses more on the alcohol intermediate, it provides a stereoselective route that can be adapted for the chloro-ketone synthesis.

-

- Temperature: 10 to 85 °C

- pH: 4 to 12, optimally 5 to 8

- Enzyme form: Free or immobilized

Advantages: High enantiomeric purity and mild reaction conditions.

Detailed Research Findings and Data Table

Experimental Example from Literature

A representative synthesis of 3-chloro-1-(2-thienyl)propan-1-ol (a closely related compound) demonstrates the reduction of the chloro-ketone intermediate:

Procedure:

497 g (2.8481 mol) of 3-chloro-1-(2-thienyl)propan-1-one was dissolved in 3976 mL methylene dichloride at 25-35 °C. A solution of sodium borohydride (NaBH4) in sodium dodecyl sulfate (SDS) was added at 10-20 °C, and the mixture was stirred for 3 hours. The reaction was quenched with acetic acid, followed by aqueous workup and extraction. The organic layer was washed and distilled under vacuum to yield 475 g (94.62%) of the chloro-alcohol product as a dark brown liquid.Significance: This method highlights the efficient conversion of the chloro-ketone to the corresponding chloro-alcohol, which can be further manipulated in synthetic pathways.

Analytical and Purity Considerations

-

- Chromatographic techniques such as HPLC and GC-MS are used to monitor reaction progress and product purity.

- Chiral HPLC can assess enantiomeric excess if stereospecific synthesis is involved.

-

- NMR spectroscopy (1H, 13C) confirms the presence of the chloro and ketone functional groups and thiophene ring.

- Mass spectrometry verifies molecular weight and fragmentation pattern.

- X-ray crystallography can be employed for absolute configuration when chiral centers are present.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(thiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.

Major Products Formed

Nucleophilic substitution: Products include 2-azido-1-(thiophen-2-yl)propan-1-one or 2-thiocyanato-1-(thiophen-2-yl)propan-1-one.

Reduction: 2-Chloro-1-(thiophen-2-yl)propan-1-ol.

Oxidation: Thiophene sulfoxide or thiophene sulfone derivatives.

Scientific Research Applications

2-Chloro-1-(thiophen-2-yl)propan-1-one is an organic compound featuring a thiophene ring substituted with a chloro group and a propanone moiety. The presence of the electron-withdrawing chlorine atom enhances the reactivity of the carbonyl group, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Applications

2-Chloro-1-(thiophen-2-yl)propan-1-one has diverse applications across various fields:

- Medicinal Chemistry It is used as an intermediate in the synthesis of pharmaceuticals and therapeutic agents. Studies have indicated that it possesses potential biological activities, particularly antimicrobial and anti-inflammatory properties, making it a candidate for drug development. Its structural features facilitate interactions with biological targets.

- Material Science It is investigated for its potential applications in material science.

Interactions

Studies on the interactions of 2-Chloro-1-(thiophen-2-yl)propan-1-one focus on its reactivity and biological activity. Its ability to undergo nucleophilic substitution allows for the formation of various derivatives that may exhibit enhanced biological properties. Research into its interactions with enzymes and other biological targets is ongoing, highlighting its potential as a lead compound in drug discovery.

Structural Similarity

Several compounds share structural similarities with 2-Chloro-1-(thiophen-2-yl)propan-1-one, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Thiopropamine | Amphetamine analogue with thiophene ring | Psychoactive effects |

| 2-(3-Chloropropionyl)thiophene | Similar substitution pattern | Potentially different reactivity |

| 3-Chloro-1-(naphthalen-1-yl)propan-1-one | Naphthalene ring instead of thiophene | Different electronic properties |

Mechanism of Action

The mechanism of action of 2-Chloro-1-(thiophen-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the carbonyl group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-1-(thiophen-2-yl)propan-1-one: Similar structure but with a bromine atom instead of chlorine.

2-Chloro-1-(furan-2-yl)propan-1-one: Contains a furan ring instead of a thiophene ring.

2-Chloro-1-(pyridin-2-yl)propan-1-one: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

2-Chloro-1-(thiophen-2-yl)propan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. The sulfur atom in the thiophene ring can participate in various interactions, making this compound particularly valuable in the design of materials and pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.